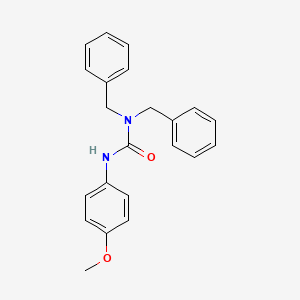

1,1-Dibenzyl-3-(4-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dibenzyl-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C22H22N2O2 It is a derivative of urea, featuring two benzyl groups and a methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzyl-3-(4-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-methoxyphenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-(4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1,1-Dibenzyl-3-(2-methoxyphenyl)urea

- 1,1-Dibenzyl-3-(3-methoxyphenyl)urea

- 1,1-Dibenzyl-3-(4-methylphenyl)urea

Uniqueness

1,1-Dibenzyl-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Q & A

Q. Basic: What experimental conditions are critical for optimizing the synthesis of 1,1-dibenzyl-3-(4-methoxyphenyl)urea?

Answer:

Synthesis optimization requires careful control of:

- Temperature : Microwave-assisted methods (e.g., 403 K for 1 hour) enhance reaction efficiency and reduce side products .

- Solvent choice : Polar aprotic solvents like dry N,N-dimethylformamide (DMF) improve solubility of intermediates and stabilize reactive species .

- Reagent stoichiometry : Equimolar ratios of starting materials (e.g., aryl isocyanates and amines) minimize unreacted residues .

- Purification : Silica chromatography with gradients (e.g., 98% dichloromethane/2% methanol) ensures high purity .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H NMR (e.g., δ 11.75 ppm for urea NH protons) confirms structural integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 295.0483 [M+H]+) .

- X-ray crystallography : Resolves coplanarity of aromatic rings and hydrogen-bonding networks (r.m.s. deviation: 0.045 Å) .

- Melting point analysis : Determines compound purity (e.g., sharp melting points indicate homogeneity) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of urea derivatives with enhanced bioactivity?

Answer:

SAR strategies include:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings can enhance binding to targets like GSK-3β .

- Rigidity optimization : Replacing flexible benzyl groups with rigid phenyl moieties may improve binding affinity by reducing conformational entropy losses .

- Hydrogen-bonding analysis : Urea carbonyl groups often act as hydrogen-bond acceptors; modifying adjacent substituents (e.g., methoxy groups) can fine-tune interactions with enzymatic pockets .

Q. Advanced: What role does X-ray crystallography play in resolving discrepancies between computational binding predictions and experimental results?

Answer:

Crystallography provides atomic-level insights:

- Binding mode validation : Co-crystal structures (e.g., GSK-3β complexes) reveal if aromatic rings adopt non-coplanar orientations in binding pockets, explaining unexpected low activity .

- Hydrogen-bond networks : Discrepancies between predicted and observed H-bonding (e.g., N–H⋯O interactions in crystal lattices) highlight solvent or packing effects .

- Torsional angle analysis : Deviations from computational models (e.g., bent benzyl groups) inform force-field adjustments for molecular dynamics simulations .

Q. Advanced: How should researchers address contradictions in biological data, such as inconsistent brain uptake of urea derivatives?

Answer:

Approaches include:

- Radiolabelling studies : Using 11C-labeled analogs to track biodistribution and identify metabolic instability or efflux pump interactions .

- Comparative pharmacokinetics : Assessing logP values and blood-brain barrier permeability (e.g., via PAMPA assays) to differentiate structural vs. metabolic limitations .

- Species-specific assays : Testing in multiple models (e.g., rodents vs. primates) to isolate interspecies variations in transporter expression .

Q. Advanced: What methodological considerations are critical for experimental phasing in crystallography of urea derivatives?

Answer:

Key steps involve:

- Data collection : High-resolution (<1.2 Å) datasets reduce phase ambiguity, especially for twinned crystals .

- Software selection : SHELX programs (SHELXC/D/E) enable robust phasing via SAD/MAD methods, even with weak anomalous signals .

- Heavy-atom incorporation : Derivatives with halogens (e.g., chloro or fluoro substituents) enhance anomalous scattering for phase determination .

Properties

CAS No. |

86764-38-7 |

|---|---|

Molecular Formula |

C22H22N2O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C22H22N2O2/c1-26-21-14-12-20(13-15-21)23-22(25)24(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,23,25) |

InChI Key |

GTAZWVNPSJYNIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.